molecular formula C31H32O4 B1588969 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] CAS No. 20837-68-7

2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]

Cat. No. B1588969
CAS RN: 20837-68-7
M. Wt: 468.6 g/mol
InChI Key: KYOZIVFRHLSSKN-UHFFFAOYSA-N
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Description

“2,2’-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]” is an innovative biomedical compound that exhibits remarkable potential in mitigating free radical-induced oxidative stress-related disorders . With its potent antioxidant properties, this compound diligently quells detrimental radicals, shielding delicate cells from the pernicious repercussions induced by pharmaceutical agents, toxic substances, or formidable diseases like cardiovascular ailments and malignancies .


Molecular Structure Analysis

The molecular formula of “2,2’-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]” is C31H32O4 . The compound has a molecular weight of 468.58 g/mol . The exact mass based on specific isotopes is 468.230072 . The compound’s structure includes two phenolic rings connected by a methylene bridge, with each ring having a hydroxy-5-methylbenzyl group .


Physical And Chemical Properties Analysis

The compound is a white to almost white powder to crystal . It has a density of 1.212±0.06 g/cm3 . The boiling point is predicted to be 656.4±50.0 °C , and the melting point is between 185-188 °C . The flash point is 280.7±24.7 °C .

Scientific Research Applications

Synthesis and Characterization

  • A novel diphenol antioxidant, 2,2'-methylenebis(6-nonyl-p-cresol), has been synthesized as a high molecular weight liquid diphenol antioxidant. This compound was produced through a series of chemical reactions, including esterification, Fries rearrangement, Friedel-Crafts acylation, Clemmensen reduction, and acid-mediated nucleophilic substitution, with a high yield of over 90% (Li Shi-chan, 2014).

Electronic Properties

  • 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] has been utilized in the synthesis of novel dimeric metallophthalocyanines, which have been explored for their electrochemical properties, including their potential use in organic field-effect transistors (OFETs) (Lale Meyancı Ozer et al., 2013).

Molecular Dynamics

  • The molecular dynamics of solutions involving 2,2'-methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] were investigated using various spectroscopy methods. This research provides insights into the role of intermolecular hydrogen bonding in influencing the dynamics of these solutions (Pornpen Atorngitjawat et al., 2009).

Biodegradation Pathways

  • A novel 4-cresol biodegradation pathway employing phosphorylated intermediates has been discovered in Corynebacterium glutamicum. This unique pathway involves the phosphorylation of 4-cresol and subsequent oxidative transformations, revealing new aspects of cresol metabolism and its potential applications in environmental biotechnology (L. Du et al., 2016).

Chemical Engineering Applications

  • The hydroxyalkylation of p-cresol to 2,2'-methylenebis(4-methylphenol) has been studied in fixed bed reactors, highlighting the potential industrial applications of this compound in catalytic processes (A. C. Garade et al., 2009).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If skin irritation occurs or eye irritation persists, it is advised to get medical advice or attention .

properties

IUPAC Name

2-[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O4/c1-18-5-7-28(32)22(9-18)15-24-11-20(3)13-26(30(24)34)17-27-14-21(4)12-25(31(27)35)16-23-10-19(2)6-8-29(23)33/h5-14,32-35H,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOZIVFRHLSSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)CC3=CC(=CC(=C3O)CC4=C(C=CC(=C4)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452845
Record name 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]

CAS RN

20837-68-7
Record name 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Atorngitjawat, RJ Klein, AG McDermott, KA Masser… - Polymer, 2009 - Elsevier
The molecular dynamics of solutions of poly(2-vinylpyridine) (P2VPy) and a series of low molecular weight phenols containing from one to six hydroxyl groups were investigated using …
Number of citations: 10 www.sciencedirect.com
H Uyama - Enzymatic polymerization towards green polymer …, 2019 - Springer
This chapter reviews enzymatic oxidative polymerization to aromatic polymers. Phenols, anilines, and thiophenes are subjected to the enzymatic oxidative polymerization. Peroxidases …
Number of citations: 2 link.springer.com
S Shoda, H Uyama, J Kadokawa, S Kimura… - Chemical …, 2016 - ACS Publications
The present article comprehensively reviews the macromolecular synthesis using enzymes as catalysts. Among the six main classes of enzymes, the three classes, oxidoreductases, …
Number of citations: 459 pubs.acs.org
P Atorngitjawat - 2007 - etda.libraries.psu.edu
Ion-containing and intermolecular hydrogen-bonded polymers are used widely in a variety of industrial and commercial applications, from food packaging to battery electrolytes to …
Number of citations: 2 etda.libraries.psu.edu

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